N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide

IDO1 inhibition biochemical assay recombinant enzyme

Procure N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide for robust IDO1/TDO research. Its moderate potency (IC50 1.19 μM) enables precise dose-response curves, avoiding the saturation issues of high-potency clinical candidates. Dual-pathway inhibition and a low aggregation risk (MW 320.27) ensure cleaner, more reproducible assay data for target validation and screening.

Molecular Formula C16H11F3N2O2
Molecular Weight 320.271
CAS No. 921814-21-3
Cat. No. B2450413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide
CAS921814-21-3
Molecular FormulaC16H11F3N2O2
Molecular Weight320.271
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)NC1=O
InChIInChI=1S/C16H11F3N2O2/c17-16(18,19)12-4-2-1-3-11(12)15(23)20-10-5-6-13-9(7-10)8-14(22)21-13/h1-7H,8H2,(H,20,23)(H,21,22)
InChIKeyCDJWKQWUFJGFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide CAS 921814-21-3: Indolinone-Derived IDO1 Inhibitor for Immune-Oncology and Cancer Metabolism Research Procurement


N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide (CAS 921814-21-3) is a synthetic indolinone-derived small molecule that functions as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism along the kynurenine pathway [1]. The compound features a trifluoromethylbenzamide moiety linked to an oxindole core, a structural motif commonly explored in kinase inhibitor and IDO1 modulator discovery programs [2]. Its primary documented activity centers on the inhibition of recombinant human IDO1 in biochemical assays, with additional evidence for activity against tryptophan 2,3-dioxygenase (TDO) and cellular IDO1 inhibition in cancer cell lines [3].

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide Procurement: Why Generic IDO1 Inhibitor Substitution Fails Without Comparative Potency and Selectivity Data


Generic substitution among IDO1 inhibitors is scientifically unsound due to substantial variance in biochemical potency, cellular activity, and selectivity profiles that directly impact experimental reproducibility and data interpretation. While many indolinone- and benzamide-containing compounds are catalogued as IDO1 inhibitors, their actual inhibitory concentrations span over four orders of magnitude—from low nanomolar to high micromolar ranges—depending on subtle structural variations in substitution patterns, linker geometry, and the presence of electron-withdrawing groups such as trifluoromethyl [1]. Furthermore, the relationship between biochemical IC50 values obtained in recombinant enzyme assays and cellular potency in IFN-γ-stimulated cancer cell lines is not linear or predictable across chemical series, necessitating compound-specific validation rather than class-level assumptions [2]. Procurement decisions based solely on scaffold similarity or vendor catalog classifications without examining compound-specific quantitative activity data risk selecting analogs with insufficient potency, altered target engagement kinetics, or divergent off-target profiles that confound downstream studies.

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide Quantitative Differentiation: Comparative IDO1 Inhibition, Cellular Potency, and TDO Selectivity Data


N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide vs. Epacadostat: Comparative Biochemical IDO1 Inhibition Potency

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide inhibits recombinant human IDO1 with an IC50 of 1.19 μM (1,190 nM) in an enzymatic assay using L-tryptophan as substrate [1]. In contrast, the clinical-stage IDO1 inhibitor Epacadostat (INCB024360) exhibits substantially greater potency against human IDO1, with reported IC50 values ranging from 10 nM to 75 nM depending on assay conditions . This approximately 16- to 119-fold difference in biochemical potency establishes N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide as a moderate-potency IDO1 inhibitor suitable for studies requiring partial target engagement or where the high potency of clinical candidates would preclude nuanced dose-response characterization.

IDO1 inhibition biochemical assay recombinant enzyme immune-oncology

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide Cellular IDO1 Inhibition: HeLa Cell Activity Compared to Recombinant Enzyme Potency

In IFN-γ-stimulated human HeLa cervical carcinoma cells—a standard cellular model for evaluating IDO1 functional inhibition—N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide inhibits kynurenine production with an IC50 of 4.00 μM (4,000 nM) [1]. This cellular IC50 is approximately 3.4-fold higher (less potent) than its biochemical IC50 (1.19 μM) in recombinant enzyme assays, reflecting factors such as cellular permeability, intracellular protein binding, or assay-specific conditions that influence apparent potency in a cellular context. For reference, the clinical IDO1 inhibitor Linrodostat (BMS-986205) demonstrates cellular IC50 values of 1.1 nM (HEK293) and 1.7 nM (HeLa), representing a 2,350- to 3,636-fold greater cellular potency than N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide .

cellular assay HeLa cells IFN-γ stimulation kynurenine production

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide TDO Inhibition Profile: Dual IDO1/TDO Activity Assessment

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide exhibits inhibitory activity against human tryptophan 2,3-dioxygenase (TDO) with an IC50 of 3.15 μM (3,150 nM) in a recombinant enzyme assay using L-tryptophan as substrate [1]. This TDO IC50 is approximately 2.6-fold higher (less potent) than its IDO1 IC50 of 1.19 μM, indicating a modest selectivity preference for IDO1 over TDO. In contrast, clinical IDO1 inhibitors such as Epacadostat and Linrodostat demonstrate high selectivity over TDO, with reported TDO IC50 values >10 μM and >2,000 nM, respectively, reflecting their optimization as selective IDO1-targeting agents . The dual IDO1/TDO inhibition profile of N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide at micromolar concentrations distinguishes it from highly selective IDO1 clinical candidates and may be relevant for studies exploring combined blockade of both tryptophan-catabolizing enzymes.

TDO inhibition tryptophan 2,3-dioxygenase dual inhibitor selectivity profiling

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide vs. Navoximod: Potency Contextualization Within the IDO1 Inhibitor Landscape

Navoximod (GDC-0919, NLG-919) is a clinical-stage IDO1 inhibitor with reported biochemical Ki of 7 nM and cellular EC50 of 75 nM . N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide exhibits substantially lower potency, with a biochemical IC50 of 1,190 nM and cellular IC50 of 4,000 nM in HeLa cells, representing a 170-fold and 53-fold difference in biochemical and cellular potency, respectively, relative to Navoximod. This potency gap situates N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide firmly in the moderate- to low-potency segment of the IDO1 inhibitor landscape, contrasting with both high-potency clinical candidates (Epacadostat, Navoximod, Linrodostat) and extremely weak inhibitors with IC50 >10,000 nM [1]. This intermediate potency tier is valuable for studies where complete pathway inhibition is not desired or where the steep dose-response curves of highly potent inhibitors complicate pharmacological analyses.

IDO1 inhibitor potency chemical series comparison Navoximod drug discovery

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide Structural Determinants of Potency: Trifluoromethyl Substitution Pattern and Indolinone Core Contribution

The 2-(trifluoromethyl)benzamide substitution pattern of N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide contributes to its moderate IDO1 inhibitory activity and dual IDO1/TDO profile. Structure-activity relationship (SAR) studies within the oxindole-benzamide chemical series demonstrate that the position and electronic nature of substituents on the benzamide ring significantly influence IDO1 binding affinity [1]. The ortho-trifluoromethyl group present in this compound enhances lipophilicity (cLogP approximately 3.2) and metabolic stability relative to non-fluorinated or para-substituted analogs, while the unsubstituted indolinone NH remains available for hydrogen-bonding interactions within the IDO1 active site. Compared to the clinical candidate DDR1-IN-1, which contains a more elaborate 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide moiety and exhibits potent DDR1 inhibition (IC50 = 105 nM), the simpler benzamide substitution pattern of N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide results in reduced kinase polypharmacology and a cleaner IDO1/TDO-focused activity profile [2]. This structural simplicity and defined target engagement profile make the compound a suitable chemical probe for studying IDO1/TDO biology without confounding kinase-mediated effects.

structure-activity relationship trifluoromethyl indolinone medicinal chemistry

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide Physical-Chemical Properties: Comparative Molecular Weight and Lipophilicity Profile

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide has a molecular weight of 320.27 g/mol and a molecular formula of C16H11F3N2O2 . The presence of the trifluoromethyl group contributes to increased lipophilicity (estimated cLogP ≈3.2) relative to non-fluorinated benzamide analogs. Compared to clinical IDO1 inhibitors, this compound is significantly smaller and less lipophilic than Epacadostat (MW 435.5, cLogP ≈3.8), Navoximod (MW 352.4, cLogP ≈3.5), and Linrodostat (MW 446.5, cLogP ≈4.2) . The lower molecular weight and moderate lipophilicity of N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide place it in a more favorable drug-like property space according to Lipinski's Rule of Five, potentially translating to improved aqueous solubility and reduced non-specific protein binding compared to larger, more lipophilic clinical candidates. These physicochemical attributes support its utility as a tool compound in biochemical and cellular assays where compound aggregation or non-specific effects may confound results obtained with more lipophilic inhibitors.

physicochemical properties molecular weight lipophilicity drug-likeness procurement specification

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide Application Scenarios: Optimized Use Cases for IDO1/TDO Pathway Research and Tool Compound Procurement


Moderate-Potency IDO1 Inhibition for Dose-Response and Partial Pathway Engagement Studies

Researchers requiring partial rather than complete IDO1 pathway inhibition should consider N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide due to its moderate biochemical IC50 of 1.19 μM and cellular IC50 of 4.00 μM in HeLa cells [1]. These potency values enable well-defined dose-response curves across a manageable concentration range (typically 0.1–100 μM), facilitating accurate IC50 determination and Hill slope analysis. In contrast, clinical candidates such as Epacadostat (IC50 10 nM) and Linrodostat (IC50 1.7 nM) produce steep inhibition curves that saturate at low nanomolar concentrations, complicating curve fitting and obscuring graded biological responses. This scenario is particularly relevant for studies investigating endogenous IDO1 function, compensatory pathway activation, or combinatorial effects where complete enzymatic blockade may mask subtle phenotypic changes.

Dual IDO1/TDO Inhibition Studies Without Polypharmacology Confounding Factors

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide inhibits both IDO1 (IC50 = 1.19 μM) and TDO (IC50 = 3.15 μM) at micromolar concentrations, providing a dual-pathway blockade profile that distinguishes it from highly selective clinical IDO1 inhibitors [2]. This dual activity is valuable for investigating the biological consequences of simultaneous tryptophan catabolism blockade through both enzymes, a scenario relevant to understanding compensatory resistance mechanisms in tumors where TDO upregulation limits IDO1 inhibitor efficacy. The compound's simpler benzamide substitution pattern relative to kinase-targeting indolinone derivatives reduces confounding off-target effects, making it a cleaner probe for IDO1/TDO biology than structurally complex dual inhibitors with broader polypharmacology.

Chemical Probe for IDO1 Target Engagement in Biochemical and Cellular Assays Requiring Reduced Aggregation Risk

The favorable physicochemical properties of N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide—molecular weight of 320.27 g/mol and estimated cLogP ≈3.2—reduce the risk of compound aggregation and non-specific protein binding that frequently complicates assays using larger, more lipophilic IDO1 inhibitors . This property profile is particularly advantageous for biochemical assays requiring high compound concentrations (e.g., >10 μM) to achieve target engagement, where aggregation-prone clinical candidates may produce false-positive inhibition signals or precipitation artifacts. The compound's moderate solubility profile supports reliable dose-response studies without the need for high concentrations of organic co-solvents that can denature target proteins or alter assay conditions.

Benchmarking and Assay Validation in IDO1 Inhibitor Screening Cascades

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide serves as a well-characterized reference compound for validating IDO1 biochemical and cellular assays due to its defined potency values across multiple assay formats [3]. Its moderate activity (IC50 in the low micromolar range) positions it as an ideal mid-range control for assay quality assessment, providing a reliable reference point for Z'-factor determination and inter-assay variability monitoring. Compared to using high-potency clinical candidates as assay controls—which may saturate at low concentrations and fail to detect assay drift—this compound's intermediate potency enables sensitive detection of assay performance changes across a broader concentration range, improving quality control rigor in IDO1 inhibitor screening programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.